molecular formula C16H22N2 B13742192 Indole, 3-((4-ethylpiperidino)methyl)- CAS No. 101274-87-7

Indole, 3-((4-ethylpiperidino)methyl)-

Cat. No.: B13742192
CAS No.: 101274-87-7
M. Wt: 242.36 g/mol
InChI Key: JZCGJWATOJNJGP-UHFFFAOYSA-N
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Description

Indole, 3-((4-ethylpiperidino)methyl)- is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds that play a crucial role in various biological processes and are widely used in pharmaceuticals, agrochemicals, and dyes. The unique structure of indole, 3-((4-ethylpiperidino)methyl)-, which includes an indole core and a piperidine moiety, makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indole, 3-((4-ethylpiperidino)methyl)- typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core . The subsequent introduction of the 4-ethylpiperidino group can be achieved through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of indole derivatives often employs catalytic processes and continuous flow reactors to enhance yield and efficiency. The use of environmentally benign solvents, such as water, and green chemistry principles are increasingly being adopted to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: Indole, 3-((4-ethylpiperidino)methyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indoles, oxindoles, and indolines, which have significant biological and pharmacological activities .

Mechanism of Action

The mechanism of action of indole, 3-((4-ethylpiperidino)methyl)- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: Indole, 3-((4-ethylpiperidino)methyl)- is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of an indole core with a piperidine moiety sets it apart from other indole derivatives .

Properties

CAS No.

101274-87-7

Molecular Formula

C16H22N2

Molecular Weight

242.36 g/mol

IUPAC Name

3-[(4-ethylpiperidin-1-yl)methyl]-1H-indole

InChI

InChI=1S/C16H22N2/c1-2-13-7-9-18(10-8-13)12-14-11-17-16-6-4-3-5-15(14)16/h3-6,11,13,17H,2,7-10,12H2,1H3

InChI Key

JZCGJWATOJNJGP-UHFFFAOYSA-N

Canonical SMILES

CCC1CCN(CC1)CC2=CNC3=CC=CC=C32

Origin of Product

United States

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